molecular formula C18H22FN5O B2475606 2-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1203117-71-8

2-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No. B2475606
CAS RN: 1203117-71-8
M. Wt: 343.406
InChI Key: JJUIQXDZYRPKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Egawa et al. (1984) reported the synthesis of various compounds related to 2-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide and their antibacterial activity. This research focused on pyridonecarboxylic acids as antibacterial agents, which included compounds with structural similarities and modifications aimed at enhancing antibacterial properties. The findings suggested potential applications of such compounds in developing new antibacterial agents, highlighting the importance of structural modifications for improving efficacy (Egawa et al., 1984).

Key Pharmaceutical Intermediate Synthesis

Wang et al. (2006) described the practical synthesis of a key pharmaceutical intermediate, showcasing the importance of specific structural features for pharmaceutical applications. This research emphasizes the role of advanced synthesis techniques in the development of pharmaceutical intermediates, providing insights into the manufacturing processes for drugs containing complex structures like this compound (Wang et al., 2006).

Development of Anticancer Drugs

Zhou et al. (2008) explored the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to this compound. MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, demonstrated significant antitumor activity and has progressed to clinical trials, underscoring the potential therapeutic applications of similar compounds in cancer treatment (Zhou et al., 2008).

Alzheimer's Disease Imaging

Research by Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally analogous to this compound, for positron emission tomography (PET) imaging in Alzheimer's disease patients. This study highlights the utility of structurally complex molecules in developing imaging agents for neurological conditions, providing a pathway for diagnosing and understanding diseases like Alzheimer's (Kepe et al., 2006).

properties

IUPAC Name

2-fluoro-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-13-22-16(12-17(23-13)24-10-4-5-11-24)20-8-9-21-18(25)14-6-2-3-7-15(14)19/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUIQXDZYRPKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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